molecular formula C14H19N B14000896 4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline CAS No. 13314-74-4

4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline

Katalognummer: B14000896
CAS-Nummer: 13314-74-4
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: OWWFBVZNMNIHRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline is an organic compound characterized by the presence of a cyclohexene ring attached to an aniline moiety with two methyl groups on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline typically involves the reaction of cyclohexene with n,n-dimethylaniline under specific conditions. One common method includes:

    Cyclohexene and n,n-dimethylaniline Reaction: Cyclohexene is reacted with n,n-dimethylaniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of cyclohex-1-en-1-yl-n,n-dimethylaniline oxide.

    Reduction: Formation of cyclohex-1-en-1-yl-n,n-dimethylaniline hydride.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Cyclohex-1-en-1-yl)morpholine: Similar in structure but contains a morpholine ring instead of an aniline moiety.

    N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Contains a cyclohexene ring and an amide group.

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Contains a cyclohexene ring and a carboxylate group.

Uniqueness

4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline is unique due to the presence of both a cyclohexene ring and a dimethylaniline moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds

Eigenschaften

CAS-Nummer

13314-74-4

Molekularformel

C14H19N

Molekulargewicht

201.31 g/mol

IUPAC-Name

4-(cyclohexen-1-yl)-N,N-dimethylaniline

InChI

InChI=1S/C14H19N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,3-5,7H2,1-2H3

InChI-Schlüssel

OWWFBVZNMNIHRR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.